molecular formula C17H14F3N3OS2 B15102693 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15102693
M. Wt: 397.4 g/mol
InChI Key: DPCGCSFPQRDHDR-UHFFFAOYSA-N
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Description

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thienopyrimidine core, which is a fused heterocyclic system, and is functionalized with a trifluoromethylphenyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is crucial for monitoring the synthesis and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain by blocking the production of prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]
  • Benzoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]

Uniqueness

2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14F3N3OS2

Molecular Weight

397.4 g/mol

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H14F3N3OS2/c1-9-10(2)26-16-14(9)15(21-8-22-16)25-7-13(24)23-12-6-4-3-5-11(12)17(18,19)20/h3-6,8H,7H2,1-2H3,(H,23,24)

InChI Key

DPCGCSFPQRDHDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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